5,7-Dichloro-1-oxoisochroman-3-carboxylic acid
Description
Properties
IUPAC Name |
5,7-dichloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O4/c11-4-1-6-5(7(12)2-4)3-8(9(13)14)16-10(6)15/h1-2,8H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHFPVXASOVTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C(=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1-oxoisochroman-3-carboxylic acid typically involves the chlorination of isochromanone derivatives followed by carboxylation. One common method includes the following steps:
Chlorination: Isochromanone is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 5 and 7 positions.
Carboxylation: The chlorinated isochromanone is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactivity
The carboxyl group (-COOH) undergoes typical acid-base and nucleophilic acyl substitution reactions, modified by the electron-withdrawing effects of the chlorine atoms.
Salt Formation
Reacts with bases (e.g., NaOH, amines) to form carboxylate salts:
The chlorines increase the acidity of the carboxyl group compared to non-chlorinated analogs, lowering the pK by ~1–2 units .
Esterification
Forms esters via Fischer esterification with alcohols under acid catalysis:
The reaction proceeds through a nucleophilic attack mechanism on the protonated carbonyl .
Amide Formation
Activates with coupling agents like DCC to form amides with amines:
Direct amidation is inefficient due to carboxylate formation, necessitating activating agents .
Aromatic Chlorine Reactivity
The 5,7-dichloro substituents direct electrophilic substitution reactions to the para positions and enable nucleophilic aromatic substitution (NAS) under specific conditions.
Oxidation of the Isochromane Ring
The oxo group at position 1 can be reduced catalytically (H, Pd/C) to form a secondary alcohol:
Further oxidation of the alcohol intermediate yields ketones or carboxylic acid derivatives .
Decarboxylation
Thermal decarboxylation at 200–250°C produces CO and 5,7-dichloro-1-oxoisochroman:
The electron-withdrawing chlorines stabilize the transition state, lowering the activation energy .
Hydrazide Formation
Reacts with hydrazine to form hydrazides, which condense with aldehydes to yield hydrazones (used in heterocyclic synthesis) :
Comparative Reactivity Table
This compound’s dual reactivity (carboxylic acid and chlorinated aromatic system) enables applications in medicinal chemistry, particularly in designing enzyme inhibitors or antimicrobial agents . Further studies on its regioselective functionalization could expand its utility in heterocyclic synthesis .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Synthesis Intermediate: The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical transformations, making it valuable in organic synthesis.
- Reactivity Studies: Researchers utilize this compound to study its reactivity patterns and mechanisms, contributing to the understanding of similar chemical structures .
2. Biology:
- Biological Activity: Investigations into the biological properties of 5,7-Dichloro-1-oxoisochroman-3-carboxylic acid reveal potential anticancer, anti-inflammatory, and antimicrobial activities. For instance, it has been noted for its ability to inhibit certain enzymes related to cancer progression .
- Cellular Interaction: The compound's mechanism of action involves binding to specific molecular targets, which may disrupt cellular processes or inhibit enzyme activity, thereby offering therapeutic benefits.
3. Medicine:
- Therapeutic Potential: Preliminary studies suggest that this compound may possess antimicrobial properties effective against various pathogens. This positions it as a candidate for developing new antimicrobial agents amid rising drug resistance .
- Case Studies: Research has highlighted its potential efficacy against Gram-positive bacteria and fungi, showcasing its relevance in addressing public health challenges posed by resistant strains .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against multidrug-resistant pathogens. The results indicated significant activity against strains such as Staphylococcus aureus and Candida auris, suggesting its potential as a scaffold for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1-oxoisochroman-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-1-oxoisochroman-4-carboxylic acid
- 5,7-Dichloro-1-oxoisochroman-2-carboxylic acid
- 5,7-Dichloro-1-oxoisochroman-3-sulfonic acid
Uniqueness
5,7-Dichloro-1-oxoisochroman-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry.
Biological Activity
5,7-Dichloro-1-oxoisochroman-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by various studies and data.
Chemical Structure and Properties
This compound is characterized by its isoquinoline structure with dichloro substituents. The presence of these chlorine atoms may influence its biological activity by altering the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed significant inhibition of cell proliferation in A549 human lung cancer cells .
Case Study: Cytotoxicity in A549 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12.5 | Induction of apoptosis via mitochondrial pathway |
| Control (Doxorubicin) | 10 | DNA intercalation and topoisomerase inhibition |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties . In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential mechanism for reducing inflammation through modulation of immune responses .
Mechanism Insights
- Inhibition of NF-kB Pathway : The compound may downregulate the NF-kB signaling pathway, which is crucial for the transcription of inflammatory mediators.
- Reduction in Reactive Oxygen Species (ROS) : It has been observed to decrease ROS levels in inflammatory models, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
This compound exhibits promising antimicrobial activity against various pathogens. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.
Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
| Escherichia coli | >128 µg/mL |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5,7-Dichloro-1-oxoisochroman-3-carboxylic acid to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature (40–60°C), solvent systems (e.g., methanol/water mixtures), and catalyst selection. For example, highlights the use of membrane filtration (0.45 µm) and nitrogen gas drying to purify structurally related oxo-carboxylic acids. Reaction monitoring via HPLC or LC-FL (Ex: 325 nm, Em: 365 nm) ensures intermediate purity . Adjust stoichiometry of chlorinating agents (e.g., SOCl₂ or PCl₅) to minimize side products.
Q. What analytical techniques are most reliable for assessing the purity of this compound?
- Methodological Answer : Combine reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with fluorescence detection (LC-FL) for trace impurity analysis, as validated in for analogous oxo-quinoline derivatives. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirm structural integrity and quantify residual solvents .
Q. How should stability studies be designed to evaluate the compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by storing the compound at 25°C/60% RH, 40°C, and 60°C for 1–3 months. Monitor degradation via UV-Vis spectroscopy (λ = 270–320 nm) and LC-MS. suggests room-temperature storage for related isochroman derivatives, but elevated temperatures may reveal hydrolytic cleavage of the oxo-lactone ring .
Advanced Research Questions
Q. What mechanistic insights exist for the chlorination steps in the synthesis of this compound?
- Methodological Answer : Use isotopic labeling (e.g., ³⁶Cl) and kinetic studies to differentiate between electrophilic aromatic substitution and radical-mediated pathways. Computational modeling (DFT or MD simulations) can predict regioselectivity, as suggested in for surface-adsorbed organic reactions. Compare intermediates via in-situ IR spectroscopy .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts or MS fragmentation patterns)?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- NMR : Assign peaks via 2D experiments (COSY, HSQC) and compare with databases (e.g., SDBS or PubChem).
- MS/MS : Fragment ions at m/z 256.64 (M⁺) should align with theoretical isotopic patterns.
- XRD : Resolve stereochemical ambiguities via single-crystal X-ray diffraction, as applied in for isoquinoline derivatives .
Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer : Perform docking studies (AutoDock Vina) to model interactions with enzymes (e.g., cyclooxygenase or hydrolases). Use QSAR models to correlate electronic properties (Hammett σ constants) with activity. demonstrates this approach for antibacterial indole-carboxylic acids .
Physicochemical Properties Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
